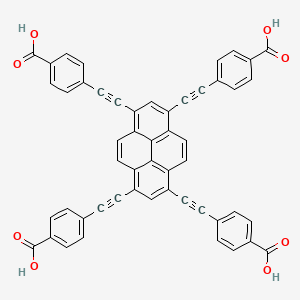

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid

Description

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid (abbreviated as H₄TBAPy or TBAPy⁴⁻ in its deprotonated form) is a tetracarboxylic acid ligand featuring a pyrene core functionalized with four ethynylbenzoic acid groups at the 1,3,6,8-positions. Its molecular formula is C₄₈H₂₆O₈, with a molecular weight of 682.68 g/mol . The ethyne (alkyne) spacers between the pyrene core and benzoic acid groups enhance conjugation, rigidity, and stability, making it a critical building block for metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs) .

The ligand’s non-planar geometry—due to the perpendicular orientation of carboxylate groups relative to the pyrene plane—enables the formation of three-dimensional porous architectures, such as the NU-1300 (uranyl-based) and NU-1000 (zirconium-based) MOFs, which exhibit exceptional water stability and surface areas exceeding 4000 m²/g . Applications span fluorescence sensing of polycyclic aromatic hydrocarbons (PAHs), photocatalytic hydrogen evolution, and chemical warfare agent detoxification .

Properties

IUPAC Name |

4-[2-[3,6,8-tris[2-(4-carboxyphenyl)ethynyl]pyren-1-yl]ethynyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H26O8/c53-49(54)35-13-1-31(2-14-35)9-21-39-29-40(22-10-32-3-15-36(16-4-32)50(55)56)44-27-28-46-42(24-12-34-7-19-38(20-8-34)52(59)60)30-41(45-26-25-43(39)47(44)48(45)46)23-11-33-5-17-37(18-6-33)51(57)58/h1-8,13-20,25-30H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCMOJXVSJSNKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C#CC6=CC=C(C=C6)C(=O)O)C#CC7=CC=C(C=C7)C(=O)O)C#CC8=CC=C(C=C8)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrene Functionalization

The synthesis begins with functionalizing the pyrene core at the 1,3,6,8-positions. 1,3,6,8-tetrabromopyrene serves as the primary precursor due to its symmetric substitution pattern, enabling regioselective coupling reactions.

Key Reaction: Sonogashira Coupling

The ethyne-2,1-diyl bridges are introduced via Sonogashira coupling between 1,3,6,8-tetrabromopyrene and ethyl 4-ethynylbenzoate. This step requires:

-

Catalysts : Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper iodide (CuI).

-

Solvents : Triethylamine (TEA) and tetrahydrofuran (THF) under inert atmosphere.

The reaction yields tetraethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoate as an intermediate.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester groups are hydrolyzed to carboxylic acids using alkaline conditions:

Acidification with hydrochloric acid (HCl) precipitates the final product as a bright orange solid.

Table 1: Summary of Reaction Conditions

| Step | Reagents/Catalysts | Solvents | Temperature/Time | Yield |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TEA | THF/TEA | 60°C, 72 hr | 38–42% |

| Ester Hydrolysis | KOH, HCl | THF/H₂O | 70°C, 48 hr | 75–85% |

Industrial-Scale Production Methods

Continuous Flow Reactors

To enhance scalability, industrial protocols employ continuous flow reactors for the Sonogashira coupling step. Benefits include:

Purification Techniques

Industrial purification involves:

-

Recrystallization : DMF or DMSO at 120°C to remove unreacted starting materials.

-

Column Chromatography : Silica gel with ethyl acetate/chloroform gradients.

Characterization and Quality Control

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction confirms the tetrahedral geometry around the pyrene core, with C–C bond lengths of 1.18–1.22 Å for ethyne bridges.

Challenges and Optimizations

Low Coupling Efficiency

Early methods suffered from low yields (≤35%) due to:

Solutions :

Sensitivity to Oxygen and Moisture

The ethyne linkages are prone to oxidation, necessitating strict inert conditions during synthesis.

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Pyrene-Based Ligands

| Compound | Functional Groups | Synthetic Yield | Application |

|---|---|---|---|

| H₄TBAPy-ET | Ethyne, COOH | 38–42% | MOFs/COFs |

| 1,3,6,8-Tetrakis(p-benzoic acid)pyrene | COOH | 50–60% | Gas storage |

| Pyrene-1,3,6,8-tetracarboxylic acid | COOH | 65–70% | Catalysis |

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the benzoic acid groups to alcohols or aldehydes.

Substitution: The ethynyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Covalent Organic Frameworks (COFs)

One of the primary applications of this compound is in the synthesis of Covalent Organic Frameworks. The compound serves as a bridging ligand due to its high surface area and stability. COFs are utilized for:

- Gas Storage : Enhanced gas adsorption properties make COFs suitable for storing gases like hydrogen and carbon dioxide.

- Catalysis : The compound has shown promise in catalytic reactions such as photo-reductive dehalogenation and enantio-selective alkylation reactions .

Photonic Devices

Due to its photophysical properties, this compound is investigated for use in:

- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light upon excitation makes it a candidate for OLED applications.

- Solar Cells : The compound's structure allows for efficient light absorption and energy conversion, which are critical in photovoltaic technologies .

Sensors

The unique electronic properties of the pyrene moiety facilitate the development of:

- Chemical Sensors : The compound can be used to detect specific analytes based on fluorescence quenching or enhancement mechanisms.

- Biosensors : Its biocompatibility allows integration into biosensing platforms for detecting biomolecules .

Nanotechnology

In nanotechnology, this compound plays a role in:

- Nanocarriers for Drug Delivery : Its structure can encapsulate drugs and facilitate targeted delivery systems due to its functional groups that can interact with biological membranes.

- Nanocomposites : Incorporation into polymer matrices enhances mechanical properties and thermal stability .

Case Studies

Mechanism of Action

The mechanism by which 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid exerts its effects is primarily related to its structural properties. The pyrene core provides a rigid and planar framework, while the ethynylbenzoic acid groups offer sites for further functionalization and interaction with other molecules. This allows the compound to participate in various molecular interactions and pathways, including:

Photocatalysis: The compound can act as a photocatalyst, absorbing light and facilitating chemical reactions.

Fluorescence: Its fluorescent properties enable it to be used as a probe in imaging and sensing applications.

Molecular Recognition: The compound’s structure allows it to interact with specific molecular targets, making it useful in drug delivery and therapeutic applications

Comparison with Similar Compounds

4,4',4'',4'''-(Biphenyl-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic Acid (H₄BTBA)

- Core Difference : Replaces the pyrene core with a biphenyl group.

- Impact on Properties :

- Flexibility : The biphenyl core introduces torsional flexibility, reducing structural rigidity compared to the planar pyrene in H₄TBAPy .

- Porosity : When combined with H₄TBAPy in a solid-solution MOF ([Zr₆O₄(OH)₄(L1)₂.₆(L2)₀.₄]), the mixed-linker system achieves a surface area >4000 m²/g, comparable to pure H₄TBAPy frameworks. However, biphenyl-based MOFs alone exhibit lower stability in aqueous environments .

- Applications : Less effective in π-π stacking-dependent applications (e.g., PAH sensing) due to reduced aromatic surface area .

Pyrene-1,3,6,8-tetrayltetrakis(phosphonic acid) (H₈L2)

- Functional Group Difference : Phosphonic acid (–PO₃H₂) replaces carboxylic acid (–COOH).

- Impact on Properties :

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (TAEPy)

- Functional Group Difference : Substitutes carboxylic acids with aniline (–NH₂) groups.

- Impact on Properties :

- Electronic Properties : Enhanced charge-transfer capabilities due to amine groups, enabling applications in photoredox catalysis (e.g., asymmetric α-alkylation) .

- Framework Type : Forms covalent organic frameworks (COFs) instead of MOFs, with absorption spectra red-shifted relative to H₄TBAPy-based materials .

Analogues with Modified Spacers or Substituents

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde (TFPPy)

- Functional Group Difference : Aldehyde (–CHO) replaces carboxylic acid.

- Impact on Properties :

1,3,6,8-Tetrakis(p-benzoate)pyrene (TBAPy⁴⁻ without Ethyne Spacers)

- Structural Difference : Lacks ethyne spacers between pyrene and benzoate groups.

- Impact on Properties :

Biological Activity

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid, commonly referred to as TAEPy or TAPE, is a complex organic compound notable for its potential applications in various fields such as materials science and biochemistry. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic uses, and relevant case studies.

- Chemical Formula : C52H26O8

- Molecular Weight : 778.76 g/mol

- CAS Number : 1569900-71-5

- Appearance : Brown to orange to red powder/crystals

Biological Activity Overview

The biological activity of TAEPy has been investigated primarily in the context of its role in photonic applications and as a ligand in metal-organic frameworks (MOFs). Its unique structure allows it to participate in various biochemical processes.

1. Photocatalytic Activity

TAEPy has shown promise as a photocatalyst. Studies indicate that it can facilitate the production of hydrogen peroxide (H2O2) from oxygen and water under visible light irradiation. The efficiency of this process is significantly enhanced when TAEPy is incorporated into MOFs alongside porphyrin-based linkers. This dual-component system optimizes energy transfer and enhances photocatalytic activity, making it a candidate for environmental remediation applications .

2. Antioxidant Properties

Research suggests that compounds similar to TAEPy exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. The pyrene core's ability to stabilize free radicals contributes to these effects, potentially providing therapeutic benefits in oxidative stress-related diseases .

3. Cytotoxicity Studies

Cytotoxicity assessments have been conducted on related compounds within the pyrene family. While specific data on TAEPy is limited, studies on similar structures indicate varying degrees of cytotoxicity against cancer cell lines. The structural characteristics of TAEPy suggest it may possess selective cytotoxic effects that warrant further investigation .

Case Studies

The biological mechanisms underlying the activity of TAEPy are linked to its structural features:

- Energy Transfer : The conjugated system within the pyrene structure allows for efficient energy transfer during photocatalytic reactions.

- Radical Stabilization : The electron-rich nature of the compound enables stabilization of free radicals, contributing to antioxidant activities.

Q & A

Q. What are the primary applications of this ligand in metal-organic frameworks (MOFs)?

- MOF Design : The tetracarboxylic acid groups enable coordination with metal clusters (e.g., Zr⁶ or Ti⁸ nodes) to form highly porous frameworks. For instance, NU-901 (Zr-based) exhibits a BET surface area of ~2,300 m²/g and pore volumes >1 cm³/g, suitable for gas storage .

- Functionalization : Post-synthetic modification (e.g., introducing defects via mixed-linker approaches) enhances photocatalytic activity for H₂O₂ generation (up to 1,654 µM/h under visible light) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : NIOSH-approved respirators (N100/P3) and EN 374-certified gloves to prevent inhalation/skin contact .

- Spill Management : Avoid dust generation; use wet methods (e.g., water mist) for cleanup. Store in sealed containers under dry, inert conditions .

- Emergency Measures : For skin/eye exposure, rinse with copious water (>15 mins); if inhaled, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported surface areas for MOFs derived from this ligand?

- Root Causes : Variability arises from activation methods (e.g., supercritical CO₂ vs. thermal) and solvent removal efficiency. For example, incomplete solvent evacuation reduces NU-901’s surface area by ~30% .

- Mitigation : Use in situ TGA-MS to optimize activation temperatures and confirm solvent-free pores .

Q. What strategies improve the solubility of this ligand for solution-phase MOF synthesis?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility via carboxylate deprotonation. Pre-treatment with acetic acid (0.1 M) in o-dichlorobenzene achieves homogeneous mixtures for solvothermal synthesis .

- Derivatization : Methyl ester protection of carboxylic acids improves solubility in organic media, followed by post-synthetic hydrolysis .

Q. How does the ligand’s π-conjugated system influence charge transfer in MOF-based photocatalysts?

- Mechanistic Insight : The pyrene core acts as an electron donor, while benzoic acid groups anchor metal clusters. In MIL-125-TBAPy, ligand-to-metal charge transfer (LMCT) under λ > 400 nm generates •O₂⁻ radicals, driving H₂O₂ production .

- Optimization : Introducing co-linkers (e.g., NH₂-BDC) reduces recombination rates, enhancing quantum yield by ~2× .

Q. What experimental approaches address the ligand’s tendency to form amorphous byproducts during MOF crystallization?

- Crystallization Control :

- Modulators : Add acetic acid (6 M) to slow nucleation, favoring single-crystal growth .

- Temperature Gradients : Gradual heating (5°C/h) from 80°C to 120°C reduces defect density .

Methodological Challenges and Solutions

Q. Why do discrepancies exist in reported melting points and thermal stability?

Q. How can researchers engineer defects in MOFs using this ligand without compromising framework integrity?

- Defect Engineering : Introduce competing ligands (e.g., monocarboxylic acids) during synthesis to create missing-linker defects. EXAFS confirms Zr-node connectivity remains intact at ≤10% defect density .

- Applications : Defective MOFs exhibit enhanced H₂O adsorption (up to 200 cm³/g at 40% RH) due to mesopore formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.